molecular formula C18H15N3O4S B6061699 (2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B6061699
M. Wt: 369.4 g/mol
InChI Key: NDWJTMRJQVFWIE-SXGWCWSVSA-N
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Description

(2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and a hydroxy-nitrophenyl group.

Properties

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10-5-11(2)7-13(6-10)19-18-20-17(23)16(26-18)9-12-3-4-14(21(24)25)15(22)8-12/h3-9,22H,1-2H3,(H,19,20,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJTMRJQVFWIE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)[N+](=O)[O-])O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)[N+](=O)[O-])O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 3-hydroxy-4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Also used as an antimicrobial agent.

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

Uniqueness

(2Z,5Z)-2-[(3,5-Dimethylphenyl)imino]-5-[(3-hydroxy-4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.

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